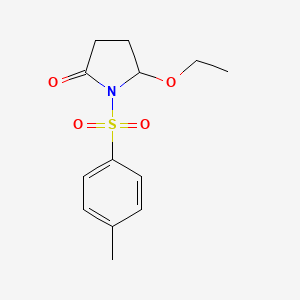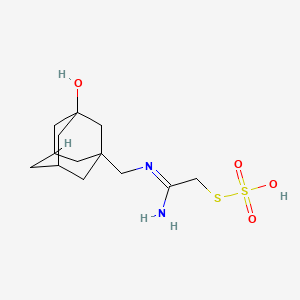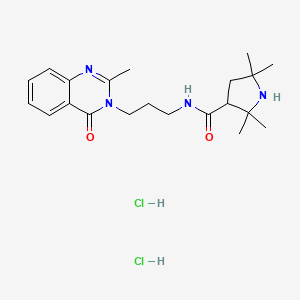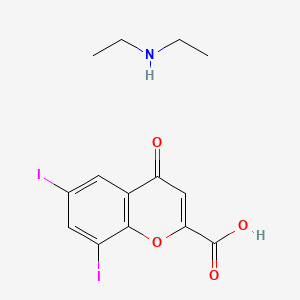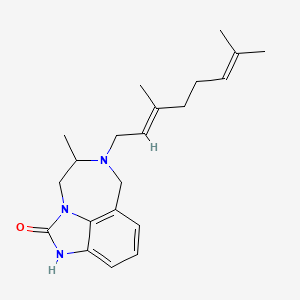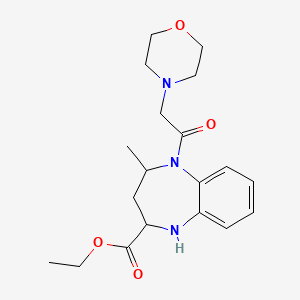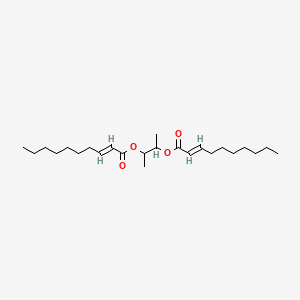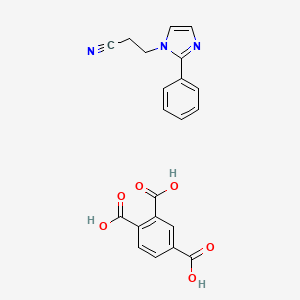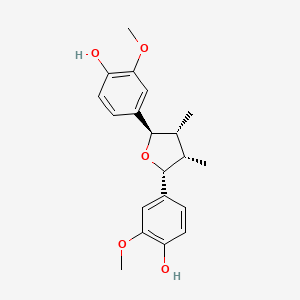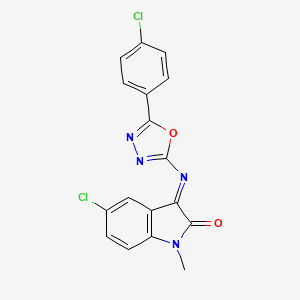
Benzenamine, 4-(1-methylbutoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-(1-methylbutoxy)-, hydrochloride: is a chemical compound with the molecular formula C11H18ClNO. It is a derivative of benzenamine (aniline) where the hydrogen atom at the para position is substituted with a 1-methylbutoxy group. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(1-methylbutoxy)-, hydrochloride typically involves the reaction of 4-nitrobenzenamine with 1-methylbutanol under acidic conditions to form the corresponding 4-(1-methylbutoxy)benzenamine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-(1-methylbutoxy)-, hydrochloride can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-methylbutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-(1-methylbutoxy)benzenamine.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzenamine, 4-(1-methylbutoxy)-, hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of aromatic amines with biological macromolecules such as proteins and DNA.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of certain polymers and resins.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(1-methylbutoxy)-, hydrochloride involves its interaction with various molecular targets. The aromatic amine group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The 1-methylbutoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Benzenamine (Aniline): The parent compound, lacking the 1-methylbutoxy group.
4-Methoxybenzenamine: Similar structure but with a methoxy group instead of a 1-methylbutoxy group.
4-Ethoxybenzenamine: Contains an ethoxy group at the para position.
Uniqueness: Benzenamine, 4-(1-methylbutoxy)-, hydrochloride is unique due to the presence of the 1-methylbutoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
138859-29-7 |
|---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
4-pentan-2-yloxyaniline;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-4-9(2)13-11-7-5-10(12)6-8-11;/h5-9H,3-4,12H2,1-2H3;1H |
InChI Key |
SODDNNJNEBUBAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




